Cas no 1520729-54-7 (1-(butan-2-yl)cyclobutylmethanamine)

1-(Butan-2-yl)cyclobutylmethanamine is a cyclobutane-derived primary amine featuring a branched butyl substituent at the 2-position of the cyclobutyl ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclobutyl ring enhances rigidity, while the butyl side chain contributes to lipophilicity, influencing solubility and reactivity. Its primary amine functionality allows for further derivatization, such as amide formation or reductive amination, expanding its utility in medicinal chemistry and material science applications. The compound’s well-defined structure ensures consistent performance in synthetic pathways, offering researchers a reliable building block for complex molecule development.
1-(butan-2-yl)cyclobutylmethanamine structure
1520729-54-7 structure
Product name:1-(butan-2-yl)cyclobutylmethanamine
CAS No:1520729-54-7
MF:C9H19N
Molecular Weight:141.2538626194
CID:6075249
PubChem ID:80099168

1-(butan-2-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(butan-2-yl)cyclobutylmethanamine
    • AKOS018660294
    • EN300-1243517
    • [1-(butan-2-yl)cyclobutyl]methanamine
    • 1520729-54-7
    • インチ: 1S/C9H19N/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7,10H2,1-2H3
    • InChIKey: RWGAOOBPWBYQOH-UHFFFAOYSA-N
    • SMILES: NCC1(C(C)CC)CCC1

計算された属性

  • 精确分子量: 141.151749610g/mol
  • 同位素质量: 141.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 105
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 26Ų

1-(butan-2-yl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1243517-0.25g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
0.25g
$1051.0 2023-06-08
Enamine
EN300-1243517-500mg
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
500mg
$739.0 2023-10-02
Enamine
EN300-1243517-0.05g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
0.05g
$959.0 2023-06-08
Enamine
EN300-1243517-0.1g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
0.1g
$1005.0 2023-06-08
Enamine
EN300-1243517-0.5g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
0.5g
$1097.0 2023-06-08
Enamine
EN300-1243517-1.0g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
1g
$1142.0 2023-06-08
Enamine
EN300-1243517-10000mg
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
10000mg
$3315.0 2023-10-02
Enamine
EN300-1243517-2500mg
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
2500mg
$1509.0 2023-10-02
Enamine
EN300-1243517-5000mg
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
5000mg
$2235.0 2023-10-02
Enamine
EN300-1243517-10.0g
[1-(butan-2-yl)cyclobutyl]methanamine
1520729-54-7
10g
$4914.0 2023-06-08

1-(butan-2-yl)cyclobutylmethanamine 関連文献

1-(butan-2-yl)cyclobutylmethanamineに関する追加情報

1-(Butan-2-yl)cyclobutylmethanamine: An Emerging Compound in Medicinal Chemistry

1-(Butan-2-yl)cyclobutylmethanamine (CAS No. 1520729-54-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as BCMA, is characterized by its cyclobutyl and butyl substituents, which confer it distinct chemical and biological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 1-(butan-2-yl)cyclobutylmethanamine.

Chemical Structure and Synthesis

The chemical structure of 1-(butan-2-yl)cyclobutylmethanamine is defined by a cyclobutyl ring attached to a methylene group, which is further substituted with a butan-2-yl group. The amine functionality at the terminal position adds to its reactivity and potential for forming various derivatives. The synthesis of BCMA typically involves several steps, including the formation of the cyclobutyl ring, the introduction of the butyl substituent, and the final amination step. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development.

Biological Activities

1-(Butan-2-yl)cyclobutylmethanamine has shown promising biological activities in various preclinical studies. One of the key areas of interest is its potential as a modulator of neurotransmitter systems. Research has indicated that BCMA can interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and receptor activation. This property makes it a candidate for the development of new drugs targeting neurological disorders such as anxiety, depression, and neurodegenerative diseases.

In addition to its effects on neurotransmitter systems, 1-(butan-2-yl)cyclobutylmethanamine has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that BCMA could have therapeutic potential in inflammatory conditions such as arthritis and inflammatory bowel disease.

Clinical Applications and Future Directions

The potential clinical applications of 1-(butan-2-yl)cyclobutylmethanamine are diverse and promising. In the realm of neurological disorders, preclinical studies have demonstrated that BCMA can improve cognitive function and reduce anxiety-like behaviors in animal models. These findings have led to increased interest in exploring its use in human clinical trials for conditions such as Alzheimer's disease and generalized anxiety disorder.

In the context of inflammatory diseases, preliminary clinical trials have shown that 1-(butan-2-yl)cyclobutylmethanamine can effectively reduce inflammation and improve patient outcomes. Ongoing research is focused on optimizing dosing regimens and identifying patient populations that may benefit most from treatment with this compound.

Safety Profile and Regulatory Considerations

The safety profile of 1-(butan-2-yl)cyclobutylmethanamine is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its safety in human patients.

In terms of regulatory considerations, the development of BCMA will need to comply with stringent guidelines set by regulatory agencies such as the FDA and EMA. This includes conducting rigorous preclinical studies, Phase I, II, and III clinical trials, and submitting detailed documentation for regulatory approval.

Closing Remarks

1-(Butan-2-yl)cyclobutylmethanamine, with its unique chemical structure and promising biological activities, represents an exciting frontier in medicinal chemistry. Its potential applications in treating neurological disorders and inflammatory conditions make it a valuable candidate for further research and development. As more studies are conducted and clinical trials advance, we can expect to gain a deeper understanding of its therapeutic potential and safety profile.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue